[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine
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Overview
Description
[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine is an organic compound with the molecular formula C8H11FN2O It is a hydrazine derivative, characterized by the presence of a fluoro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[(4-Fluoro-3-methoxyphenyl)hydrazine]: Similar structure but lacks the methyl group.
[(4-Fluoro-3-methoxyphenyl)methyl]amine: Similar structure but with an amine group instead of hydrazine
Uniqueness
[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11FN2O |
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Molecular Weight |
170.18 g/mol |
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
XYXHRWOPUZVRNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)F |
Origin of Product |
United States |
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